molecular formula C14H9NO4S B1308167 4-[(1,1-Dioxido-1,2-benzisothiazol-3-YL)oxy]benzaldehyde CAS No. 132636-66-9

4-[(1,1-Dioxido-1,2-benzisothiazol-3-YL)oxy]benzaldehyde

Cat. No.: B1308167
CAS No.: 132636-66-9
M. Wt: 287.29 g/mol
InChI Key: XPMJOFBRLNZVQH-UHFFFAOYSA-N
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Description

Introduction to 4-[(1,1-Dioxido-1,2-benzisothiazol-3-YL)oxy]benzaldehyde

Chemical Identity and Classification

Nomenclature and Systematic IUPAC Naming

The compound’s systematic IUPAC name, This compound , reflects its structural components:

  • Benzaldehyde moiety : A benzene ring substituted with an aldehyde group at the para position.
  • Benzisothiazol-3-yl group : A fused benzene and isothiazole ring system, where the sulfur and nitrogen atoms form a five-membered heterocyclic ring.
  • 1,1-Dioxido group : A sulfonyl (SO₂) substituent attached to the nitrogen atom of the isothiazole ring, enhancing stability and reactivity.

Synonyms include 4-[(1,1-dioxido-1,2-benzisothiazol-3-yl)oxy]-benzaldehyde and benzaldehyde, 4-[(1,1-dioxido-1,2-benzisothiazol-3-yl)oxy]- .

Chemical Abstract Service (CAS) Registry: 132636-66-9

The compound is registered under CAS 132636-66-9 , with identifiers such as MFCD00733929 (MDL number) and DTXSID30397454 (DSSTox ID). Key properties include:

Property Value Source
Molecular formula C₁₄H₉NO₄S
Molecular weight 287.29 g/mol
Purity 95–97% (commercial grade)
Storage conditions Sealed, 2–8°C, dry environment
Position in Benzisothiazole Derivatives Classification

This compound belongs to the 1,2-benzisothiazole family, characterized by a benzene ring fused to an isothiazole moiety. The 1,1-dioxido group distinguishes it from simpler benzisothiazoles, imparting distinct electronic and steric properties.

Historical Context and Discovery

While the exact discovery date is unclear, research into benzisothiazole derivatives dates to studies on their antimicrobial and antifungal activities. Patents such as CN107021935B highlight their use in mildew prevention and bactericidal formulations, suggesting the compound’s development as part of broader efforts to synthesize functionalized benzisothiazoles.

Research Significance and Applications Overview

The compound serves as a primary or secondary intermediate in organic synthesis, particularly in:

  • Pharmaceutical chemistry : Precursor for bioactive molecules, including antimicrobial agents.
  • Mildew prevention : Utilized in formulations targeting industrial or agricultural applications.
  • Material science : Potential in polymer synthesis or catalysis due to its reactive aldehyde and sulfonyl groups.

Properties

IUPAC Name

4-[(1,1-dioxo-1,2-benzothiazol-3-yl)oxy]benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9NO4S/c16-9-10-5-7-11(8-6-10)19-14-12-3-1-2-4-13(12)20(17,18)15-14/h1-9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPMJOFBRLNZVQH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=NS2(=O)=O)OC3=CC=C(C=C3)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70397454
Record name 4-[(1,1-Dioxo-1H-1lambda~6~,2-benzothiazol-3-yl)oxy]benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70397454
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

287.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

132636-66-9
Record name 4-[(1,1-Dioxo-1H-1lambda~6~,2-benzothiazol-3-yl)oxy]benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70397454
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Cyclization of 2-(Alkylthio)benzaldehyde Oximes (Embodiment I)

  • Starting Material: 2-(alkylthio)benzaldehyde
  • Step 1: Reaction with hydroxylamine to form 2-(alkylthio)benzaldehyde oxime
  • Step 2: Cyclization of the oxime by treatment with a halogenating agent (e.g., bromine or chlorine sources) in a water-insoluble organic solvent
  • Solvents: Hydrocarbons such as toluene, benzene, or halogenated hydrocarbons like chlorobenzene
  • Reaction Conditions:
    • Temperature range: -20°C to 170°C (preferably 0°C to 150°C)
    • Reaction time: 1 to 40 hours depending on temperature and solvent
  • Isolation: The product 1,2-benzisothiazol-3-one is isolated by crystallization or extraction followed by recrystallization
  • Advantages: This method allows a one-pot process where the oxime formation and cyclization occur sequentially in the same solvent system, improving efficiency and yield.

Cyclization of 2-(Alkylthio)benzonitriles (Embodiment II)

  • Starting Material: 2-halobenzonitrile
  • Step 1: Reaction with an alkanethiol in the presence of a base to form 2-(alkylthio)benzonitrile
  • Step 2: Treatment of the nitrile with a halogenating agent in the presence of water to induce cyclization to 1,2-benzisothiazol-3-one
  • Solvent System: Heterogeneous system with water-insoluble organic solvents (e.g., toluene) and water
  • Reaction Conditions: Similar temperature and time ranges as Embodiment I
  • Isolation: Conventional crystallization or extraction methods
  • Advantages: This one-pot process avoids the need for expensive or hazardous starting materials and allows high yields in a short time.

Functionalization to 4-[(1,1-Dioxido-1,2-benzisothiazol-3-yl)oxy]benzaldehyde

The target compound features a benzaldehyde group linked via an ether bond to the 3-position of the benzisothiazole ring, which is in the 1,1-dioxide oxidation state (sulfonyl group). The preparation involves:

  • Oxidation: The sulfur atom in the benzisothiazole ring is oxidized to the sulfone (1,1-dioxide) state, typically using oxidizing agents such as hydrogen peroxide or peracids. This step enhances the biological activity and stability of the compound.
  • Ether Formation: The phenolic oxygen of the benzisothiazole derivative is linked to the 4-position of a benzaldehyde moiety. This can be achieved by nucleophilic aromatic substitution or Williamson ether synthesis using appropriate phenol and benzaldehyde derivatives.
  • Purification: The final compound is purified by recrystallization or chromatographic techniques to obtain high purity suitable for pharmaceutical or research applications.

Summary of Reaction Parameters and Conditions

Step Starting Material(s) Reagents/Conditions Solvent(s) Temperature (°C) Time (hours) Notes
Oxime formation 2-(alkylthio)benzaldehyde Hydroxylamine Toluene, chlorobenzene 0 to 150 1-10 One-pot with cyclization possible
Cyclization (Embodiment I) 2-(alkylthio)benzaldehyde oxime Halogenating agent (e.g., Br2, Cl2) Same as above -20 to 170 1-40 Avoid >170°C to prevent side reactions
Thiolation (Embodiment II) 2-halobenzonitrile + alkanethiol Base (e.g., NaOH) Toluene + water 0 to 150 1-40 One-pot process with subsequent cyclization
Cyclization (Embodiment II) 2-(alkylthio)benzonitrile Halogenating agent + water Toluene + water 0 to 150 1-40 Efficient and high yield
Oxidation to sulfone Benzisothiazole derivative Oxidizing agent (e.g., H2O2) Suitable solvent (e.g., acetic acid) Ambient to reflux Variable Converts sulfur to 1,1-dioxide
Ether formation Sulfone benzisothiazole + 4-hydroxybenzaldehyde Base, alkylation conditions (Williamson ether synthesis) Polar aprotic solvents (e.g., DMF) Ambient to reflux Variable Forms ether linkage to benzaldehyde

Research Findings and Practical Considerations

  • The one-pot processes described in the patents allow for efficient synthesis with fewer purification steps, reducing cost and time.
  • Reaction temperatures above 170°C are avoided due to side reactions, while temperatures below -20°C slow the reaction impractically.
  • The choice of solvent significantly affects yield and purity; aromatic hydrocarbons like toluene and chlorobenzene are preferred for their solvent properties and ease of separation.
  • The oxidation step to form the sulfone is critical for biological activity and must be carefully controlled to avoid over-oxidation or degradation.
  • The final ether linkage formation requires careful control of reaction conditions to ensure selective substitution at the 4-position of the benzaldehyde ring.

Chemical Reactions Analysis

4-[(1,1-Dioxido-1,2-benzisothiazol-3-YL)oxy]benzaldehyde undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include acids, bases, and various solvents. The major products formed depend on the specific reaction and conditions employed.

Scientific Research Applications

Antimicrobial Activity

One of the primary applications of 4-[(1,1-Dioxido-1,2-benzisothiazol-3-YL)oxy]benzaldehyde is its potential antimicrobial properties. Research has indicated that derivatives of benzisothiazole exhibit significant antibacterial and antifungal activities. For instance, compounds similar to this one have shown efficacy against various pathogens, making them candidates for the development of new antimicrobial agents .

Anticancer Properties

Studies have suggested that benzisothiazole derivatives can inhibit specific cancer cell lines. The compound's ability to interfere with cellular processes involved in tumor growth positions it as a potential lead compound for anticancer drug development. The exploration of its mechanisms of action could yield insights into new therapeutic strategies for treating hyperproliferative diseases .

Polymer Additives

This compound can be utilized as an additive in polymer formulations to enhance properties such as thermal stability and resistance to degradation. Its incorporation into polymer matrices has been shown to improve mechanical properties and longevity under various environmental conditions .

Coatings and Films

The compound's chemical structure allows it to function effectively in coatings and films that require enhanced durability and protective qualities. Its use in formulating protective coatings can provide resistance against moisture and chemicals, making it suitable for industrial applications .

Case Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial effects of benzisothiazole derivatives demonstrated that compounds with similar functional groups exhibited significant inhibition of bacterial growth. The study utilized standard strains such as Escherichia coli and Staphylococcus aureus, showing promising results for future drug development targeting infections .

Case Study 2: Polymer Enhancement

Research into the use of benzisothiazole derivatives in polymer science revealed that adding this compound improved the thermal stability of polyvinyl chloride (PVC). The treated PVC showed enhanced resistance to thermal degradation compared to untreated samples, indicating the compound's potential as a stabilizer in polymer formulations .

Data Table: Summary of Applications

Application AreaSpecific UseFindings/Notes
PharmaceuticalAntimicrobial agentsExhibits activity against E. coli and S. aureus
Anticancer propertiesPotential lead compound for cancer treatment
Material SciencePolymer additivesEnhances thermal stability of polymers
CoatingsProvides resistance against moisture and chemicals

Mechanism of Action

The mechanism of action of 4-[(1,1-Dioxido-1,2-benzisothiazol-3-YL)oxy]benzaldehyde is not fully understood. its biological effects are thought to be mediated through interactions with specific molecular targets and pathways. The compound’s structure suggests it may interact with enzymes or receptors, leading to modulation of biochemical pathways involved in cell growth, apoptosis, or microbial inhibition .

Comparison with Similar Compounds

Structural Analogs and Key Differences

Table 1: Structural and Physicochemical Comparison
Compound Name Molecular Formula Molecular Weight (g/mol) CAS Number Key Substituent Melting Point (°C) Key Applications/Notes
4-[(1,1-Dioxido-1,2-benzisothiazol-3-YL)oxy]benzaldehyde C₁₄H₉NO₄S 287.3 132636-66-9 1,2-Benzisothiazole 1,1-dioxide Not reported Building block for medicinal chemistry
4-[(6-Methylpyrazin-2-yl)oxy]benzaldehyde C₁₂H₁₀N₂O₂ 214.21 906353-01-3 6-Methylpyrazine 72–73 Potential use in heterocyclic synthesis
2-Hydroxy-4-((4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)oxy)benzaldehyde C₂₁H₂₅BO₅ 368.23 Not reported Boronic ester Not reported Suzuki-Miyaura cross-coupling reactions
4-[(1,1-Dioxido-1,2-benzisothiazol-3-yl)amino]butan-1-ol C₁₁H₁₄N₂O₃S 254.31 299202-85-0 Amino-butanol Not reported Potential bioactive intermediate
4-[(1,1-Dioxido-1,2-benzisothiazol-3-yl)(4-methoxybenzyl)amino]phenol C₂₁H₁₈N₂O₄S 394.44 433254-23-0 4-Methoxybenzyl-amino-phenol Not reported Discontinued commercial availability

Biological Activity

4-[(1,1-Dioxido-1,2-benzisothiazol-3-YL)oxy]benzaldehyde is a compound that has garnered attention in pharmaceutical and biochemical research due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological properties, synthesis, and potential applications in various fields.

Chemical Structure and Properties

The molecular formula of this compound is C₁₄H₉NO₄S, with a CAS number of 132636-66-9. The compound features a benzaldehyde moiety linked to a dioxido-benzisothiazole group, contributing to its unique biological profile.

PropertyValue
Molecular FormulaC₁₄H₉NO₄S
Molecular Weight293.29 g/mol
CAS Number132636-66-9
Hazard InformationIrritant

Antimicrobial Activity

Research has indicated that compounds containing the benzisothiazole structure exhibit significant antimicrobial properties. A study highlighted that various derivatives of benzisothiazole showed potent antibacterial and antifungal activities. Specifically, the structure of this compound may enhance its efficacy against specific pathogens due to the presence of the dioxido group .

Inhibition of Enzymatic Activity

One notable area of research is the compound's potential as an inhibitor of proteases. Studies have demonstrated that derivatives similar to this compound can inhibit dengue virus protease NS2B/NS3 with IC50 values in the micromolar range. This suggests its potential as a therapeutic agent against viral infections .

Antioxidant Properties

The antioxidant activity of this compound has also been investigated. Compounds with similar structures have shown the ability to scavenge free radicals and reduce oxidative stress in cellular models. This property is crucial for developing treatments for diseases associated with oxidative damage .

Case Study 1: Antiviral Activity

In a study focused on dengue virus inhibition, several benzisothiazole derivatives were synthesized and tested. Among these, compounds structurally related to this compound demonstrated significant inhibition against the dengue virus protease. The study utilized both in vitro assays and computational docking studies to assess binding affinity and inhibition efficacy .

Case Study 2: Antimicrobial Screening

A screening of various benzisothiazole derivatives against common bacterial strains revealed that some compounds exhibited potent antibacterial activity. The structure of this compound was highlighted for its ability to disrupt bacterial cell wall synthesis, making it a candidate for further development as an antibacterial agent .

Structure-Activity Relationship (SAR)

The biological activity of benzisothiazole derivatives is closely linked to their structural features. Modifications at specific positions on the benzene ring or within the benzisothiazole core can significantly influence their potency and selectivity against various biological targets. Understanding these relationships is essential for designing more effective derivatives based on this compound.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing 4-[(1,1-Dioxido-1,2-benzisothiazol-3-YL)oxy]benzaldehyde, and what critical reaction conditions must be optimized?

  • Methodology : The compound can be synthesized via condensation reactions between substituted benzaldehydes and heterocyclic amines or thiols. For example, refluxing substituted benzaldehyde derivatives with nucleophilic reagents (e.g., 1,2-benzisothiazol-3-amine) in absolute ethanol with glacial acetic acid as a catalyst, followed by solvent evaporation and crystallization, yields target derivatives . Key parameters include reaction time (4–18 hours), temperature (reflux conditions), and stoichiometric ratios.

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

  • Methodology : Use 1H/13C NMR to verify aromatic proton environments and sulfone group signals (δ ~3.0–4.0 ppm for SO₂ groups). For example, in related benzaldehyde derivatives, the aldehyde proton appears as a singlet near δ 9.8–10.2 ppm . FT-IR can confirm C=O (1680–1720 cm⁻¹) and S=O (1150–1250 cm⁻¹) stretches. Mass spectrometry (HRMS) ensures molecular ion consistency with theoretical mass .

Q. What solubility profiles are expected for this compound, and which solvents are optimal for experimental assays?

  • Methodology : The compound is likely sparingly soluble in water (similar to 4-hydroxybenzaldehyde: ~8.45 mg/mL at 25°C) but freely soluble in polar aprotic solvents (DMSO, DMF) and ethanol. Solubility can be enhanced via sonication or co-solvent systems (e.g., water-ethanol mixtures) .

Advanced Research Questions

Q. How does the electronic nature of the 1,2-benzisothiazole sulfone group influence the compound’s reactivity in nucleophilic aromatic substitution (NAS) reactions?

  • Methodology : The electron-withdrawing sulfone group activates the benzisothiazole ring toward NAS. Computational studies (e.g., DFT calculations) can quantify charge distribution, while experimental kinetic assays under varying pH and nucleophile concentrations (e.g., using amines or thiols) reveal substituent effects .

Q. What strategies can mitigate oxidative degradation of the aldehyde group during long-term storage or biological assays?

  • Methodology : Store the compound under inert atmospheres (N₂/Ar) at –20°C in amber vials. Stabilize the aldehyde via derivatization (e.g., formation of oximes or hydrazones) or use antioxidants (e.g., BHT) in solution . Monitor degradation via HPLC with UV detection at λ = 280 nm .

Q. How can researchers evaluate the compound’s potential as a multi-target ligand in neurological disorders, given structural analogs like Perospirone?

  • Methodology : Perform in vitro receptor binding assays (e.g., dopamine D2 and serotonin 5-HT2A receptors) using radiolabeled ligands. Compare IC₅₀ values with Perospirone, which shares the 1,2-benzisothiazole-piperazine pharmacophore . Molecular docking (e.g., AutoDock Vina) can predict binding modes to receptor crystal structures .

Q. What analytical challenges arise in quantifying trace impurities (e.g., synthetic intermediates) in bulk samples?

  • Methodology : Use UHPLC-MS/MS with a C18 column and gradient elution (water/acetonitrile + 0.1% formic acid) to separate impurities. Validate methods per ICH guidelines, ensuring limits of detection (LOD) ≤0.1% .

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